D1 Receptor Affinity: 8.8-Fold Lower Than the 2,5,6-Trihydroxy Fluorene Analog (4b)
In the same study and under identical assay conditions, SK&F 103243 (compound 4a; the 3,4-dihydroxy fluorene) exhibits an 8.8-fold lower affinity for the D1 dopamine receptor compared to its closest structural analog, 2,5,6-trihydroxy-9H-fluorene-9-methanamine (compound 4b). Both compounds were evaluated in direct competition binding assays using [3H]fenoldopam as the radioligand against rat striatal membrane preparations [1]. This quantitative difference is attributed to the effect of hydroxyl substitution pattern on the biphenyl torsion angle: the 2,5,6-trihydroxy arrangement permits a more coplanar conformation favorable for D1 binding [2].
| Evidence Dimension | D1 dopamine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 380 nM (range ±195 nM, n=2 independent experiments) |
| Comparator Or Baseline | 2,5,6-Trihydroxy-9H-fluorene-9-methanamine (4b): Ki = 43 nM (range ±17 nM, n=2) |
| Quantified Difference | 8.8-fold lower affinity for target compound (380 nM vs. 43 nM) |
| Conditions | [3H]fenoldopam competition binding; rat striatal membrane homogenates; 2–4 independent experiments each testing 6 concentrations in triplicate |
Why This Matters
This defines the precise D1 pharmacophore contribution of the 3,4- versus 2,5,6-catechol substitution on the fluorene scaffold—essential for users selecting compounds for D1 receptor SAR studies or computational pharmacophore modeling.
- [1] Ladd, D.L.; Weinstock, J.; Wise, M.; Gessner, G.W.; Sawyer, J.L.; Flaim, K.E. J. Med. Chem. 1986, 29 (10), 1904–1912 (Table I: compounds 4a and 4b). DOI: 10.1021/jm00160a018. View Source
- [2] Ladd, D.L. et al. J. Med. Chem. 1986, 29 (10), 1904–1912. Discussion section: torsion angle correlation with D1 binding. View Source
